1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl-
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Overview
Description
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl and a phenyl group. These structural attributes contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by subsequent functional group modifications to introduce the 3-chlorophenyl and phenyl substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can be carried out to replace halogen atoms with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl- involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of critical signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells and the suppression of viral replication .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Shares the pyrazolo[3,4-d]pyrimidine core but lacks the 3-chlorophenyl and phenyl substituents.
Pyrazoloadenine: Another derivative with similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with an additional triazole ring fused to the pyrimidine core.
Uniqueness
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent. The presence of the 3-chlorophenyl and phenyl groups contributes to its ability to interact with a broader range of molecular targets, making it a versatile compound in drug discovery and development .
Properties
CAS No. |
196504-86-6 |
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Molecular Formula |
C17H12ClN5 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H12ClN5/c18-12-7-4-8-13(9-12)21-16-14-15(11-5-2-1-3-6-11)22-23-17(14)20-10-19-16/h1-10H,(H2,19,20,21,22,23) |
InChI Key |
JBHXXYIRQFVFOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NN2)N=CN=C3NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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